cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a dihydroisoquinoline moiety, and a pyrazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction inhibits the activity of AKR1C3, thereby affecting the metabolism of hormones.
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolism of hormones, particularly those involved in the development and progression of hormone-dependent cancers such as breast and prostate cancer . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 activity, which can potentially disrupt the metabolism of hormones and slow the progression of hormone-dependent cancers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction, which uses formate esters as the source of carbon monoxide . This method is efficient for creating enantiopure nitrogen-containing heterocyclic compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and are known for their bioactive properties.
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its combination of a cyclohexyl group, a dihydroisoquinoline moiety, and a pyrazole ring. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in simpler analogues.
Properties
IUPAC Name |
cyclohexyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-20(16(2)24(22-15)21(25)18-9-4-3-5-10-18)28(26,27)23-13-12-17-8-6-7-11-19(17)14-23/h6-8,11,18H,3-5,9-10,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZJPWDHNIEFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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